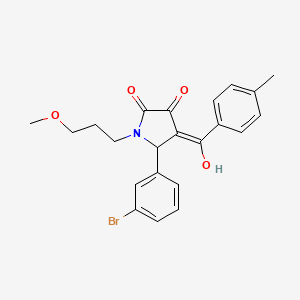![molecular formula C20H17BrN2O2S B5458371 N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5458371.png)
N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively studied for its potential therapeutic applications in various diseases. IKK is a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.
Wirkmechanismus
N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. By inhibiting the IKK complex, N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide prevents the activation of NF-κB and downstream pro-inflammatory genes, leading to reduced inflammation and cell growth.
Biochemical and physiological effects:
N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide is its high selectivity for the IKK complex, which reduces off-target effects. It is also relatively easy to synthesize and has been extensively studied in vitro and in vivo. However, one of the limitations of N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide is its poor solubility, which can limit its effectiveness in certain experimental settings. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide. One area of interest is the development of more potent and selective IKK inhibitors that can be used in clinical settings. Another area of interest is the study of the role of NF-κB signaling in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the potential use of N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide in combination with other drugs or therapies for the treatment of various diseases should be explored.
Synthesemethoden
N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base, followed by coupling with 4-nitrobenzenecarboxylic acid and reduction of the nitro group to an amino group. The resulting compound is then reacted with N,N'-carbonyldiimidazole to form N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell growth, survival, and inflammation. N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide has been shown to suppress the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-N-(2-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-15-7-5-6-10-19(15)22-20(16-8-3-2-4-9-16)23-26(24,25)18-13-11-17(21)12-14-18/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPPMEPLKXRNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

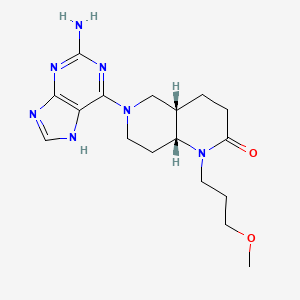
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)
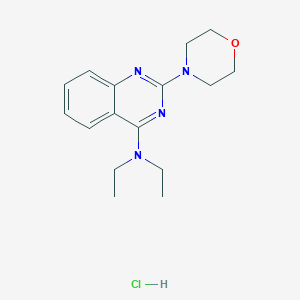
![3-(4-nitrophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5458309.png)
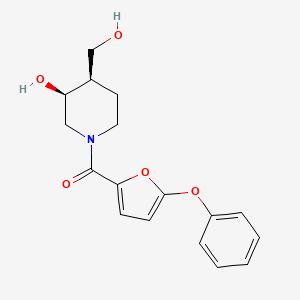
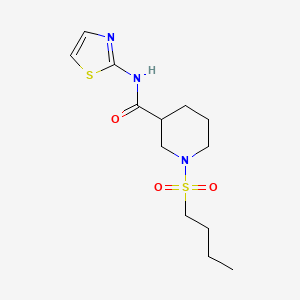
![oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5458347.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)
![(4aS*,8aR*)-1-propyl-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458357.png)
![1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458363.png)
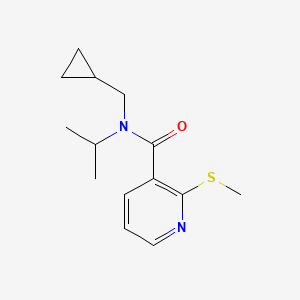
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-ethylphenyl)urea](/img/structure/B5458380.png)
